N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide
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Overview
Description
N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide is an organic compound with a complex structure that includes a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methylpropylamine with a quinoxaline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-propyl Methylone: A compound with a similar structure but different functional groups.
Thiourea Derivatives: Compounds with similar biological activities but different chemical structures.
Uniqueness
N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide is unique due to its specific quinoxaline ring structure and the presence of both methyl and 2-methylpropyl groups. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-methyl-N-(2-methylpropyl)-3-oxo-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)8-17(3)14(19)12-13(18)16-11-7-5-4-6-10(11)15-12/h4-7,9H,8H2,1-3H3,(H,16,18) |
InChI Key |
AAGMOWNXMNVGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NC2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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